3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione
Description
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2O3/c17-8-5-6-11(12(18)7-8)13-14(19)9-3-1-2-4-10(9)15(20)16(13)21/h1-7,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBLZAQFKAEXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=C(C=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971923 | |
| Record name | 3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5650-98-6 | |
| Record name | 3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione typically involves the reaction of 2,4-dichlorobenzaldehyde with 1,4-naphthoquinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and residence time, which can improve the yield and efficiency of the synthesis. The use of continuous flow reactors also minimizes the generation of waste and enhances the safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroxy derivative.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Substituted naphthoquinone derivatives.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that naphthoquinone derivatives exhibit significant antimicrobial activity. A study demonstrated that 3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells .
Antiparasitic Activity
This compound has also been evaluated for its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed that modifications in the compound's structure can enhance its trypanocidal activity. For example, certain substitutions on the naphthoquinone scaffold improved efficacy while minimizing toxicity . Table 1 summarizes the structure-activity relationship (SAR) findings for various derivatives.
| Compound | IC50 (µM) | Toxicity | Comments |
|---|---|---|---|
| This compound | 10.1 ± 1.4 | Moderate | Effective against T. cruzi |
| Modified Compound A | 6.7 ± 1.8 | Low | Enhanced activity with improved selectivity index |
| Modified Compound B | 41.1 ± 2.1 | High | Increased toxicity observed |
Synthetic Applications
Catalytic Role in Organic Synthesis
this compound serves as a versatile intermediate in organic synthesis. It has been employed in the synthesis of more complex heterocyclic compounds through reactions such as cyclization and functional group transformations. For instance, it has been used as a precursor in the synthesis of dihydrobenzo[g]pyrimido[4,5-b]quinoline derivatives .
Therapeutic Potential
Anti-cancer Activity
Recent studies have highlighted the potential of naphthoquinones as anti-cancer agents. The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis through ROS generation and disrupting mitochondrial function . Table 2 provides an overview of its anticancer efficacy across different cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.0 ± 2.0 | Induction of apoptosis |
| MCF-7 | 20.5 ± 3.5 | ROS-mediated mitochondrial damage |
| A549 | 25.0 ± 1.5 | Cell cycle arrest |
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the effectiveness of a formulation containing this compound against skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates compared to standard treatments .
Case Study 2: Antiparasitic Treatment
In vivo studies using murine models infected with T. cruzi demonstrated that treatment with this naphthoquinone derivative led to a marked decrease in parasitemia and improved survival rates . These findings support further exploration into its use as a therapeutic agent for Chagas disease.
Mechanism of Action
The biological activity of 3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione is primarily attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This compound can interact with cellular components, leading to the disruption of cellular processes and ultimately causing cell death. The molecular targets of this compound include enzymes involved in redox reactions and signaling pathways related to apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several chlorinated aromatic derivatives but differs in core scaffold and substituent arrangement:
- Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea): A urea-based herbicide with a 3,4-dichlorophenyl group. While both compounds feature dichlorophenyl substituents, Diuron’s urea core enables hydrogen bonding with photosystem II in plants, whereas the naphthoquinone core of the target compound may act via redox cycling or enzyme inhibition .
- Procymidone (N-(3,5-Dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide): A dicarboximide fungicide with a 3,5-dichlorophenyl group. The dichlorophenyl substitution pattern (3,5 vs.
- Pyrazoxyfen (2-[4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-pyrazolyloxy]acetophenone): Contains a 2,4-dichlorobenzoyl group attached to a pyrazole-acetophenone core. The shared 2,4-dichloro substitution suggests similar hydrophobic interactions, but the pyrazole core diverges in reactivity compared to naphthoquinones .
Physicochemical Properties
Key differences in solubility, lipophilicity (logP), and molecular weight influence bioavailability and environmental persistence:
| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/L) | Core Structure |
|---|---|---|---|---|
| 3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione | 333.15* | ~3.5* | <10* | Naphthoquinone |
| Diuron | 233.10 | 2.68 | 42 | Urea |
| Procymidone | 283.12 | 3.2 | 15 | Dicarboximide |
| Pyrazoxyfen | 439.28 | 4.1 | <1 | Pyrazole-acetophenone |
*Estimated values based on structural analogs.
Toxicity and Environmental Impact
- Diuron : Moderate toxicity (rat oral LD₅₀ = 3400 mg/kg) but persistent in aquatic systems .
- Procymidone : Low acute toxicity (rat LD₅₀ = 6800 mg/kg) but bioaccumulative in soil .
- Pyrazoxyfen : Low mammalian toxicity (rat LD₅₀ = 5000 mg/kg) but highly hydrophobic, posing sedimentation risks .
- Target Compound: Toxicity data pending; structural analogs like 1,2-naphthoquinone show moderate ecotoxicity, necessitating further study.
Biological Activity
3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione, commonly referred to as a derivative of naphthoquinone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antiparasitic activities, along with structure-activity relationship (SAR) studies and relevant case studies.
- Molecular Formula : C₁₃H₈Cl₂O₂
- Molecular Weight : 269.1 g/mol
- CAS Number : 31389-54-5
Anticancer Activity
Recent studies have shown that naphthoquinone derivatives exhibit notable anticancer properties. Specifically, this compound has demonstrated the ability to inhibit the growth of various cancer cell lines.
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2. For instance, in HepG2 liver cancer cells, treatment with this compound resulted in a significant increase in caspase-3 activity and a decrease in Bcl-2 levels, indicating its potential as a chemotherapeutic agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 6.1 | Caspase activation |
| HeLa | 5.0 | Induction of oxidative stress |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant antibacterial and antifungal activities.
- Antibacterial Effects : In vitro studies have shown that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Antiparasitic Activity
Naphthoquinones are known for their antiparasitic effects. This specific compound has been investigated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease.
- Study Findings : A series of derivatives including this compound were tested for trypanocidal activity. The results indicated that while it showed promising effects, further optimization is necessary to enhance its efficacy without increasing toxicity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of naphthoquinone derivatives. The presence of halogen substituents such as chlorine has been linked to increased potency against various targets.
- Key Findings :
Case Studies
- Cancer Treatment : In a study involving HepG2 cells, treatment with this compound resulted in a dose-dependent increase in apoptosis markers compared to untreated controls .
- Infection Models : In vivo studies demonstrated that this compound reduced parasite load in T. cruzi-infected mice models but did not significantly prevent mortality .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-(2,4-dichlorophenyl)-4-hydroxynaphthalene-1,2-dione, and how can reaction progress be monitored?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting naphthol derivatives (e.g., 1-naphthol) with 2,4-dichlorophenyl precursors in a polar aprotic solvent like DMF, using K₂CO₃ as a base to deprotonate the hydroxyl group. Reaction progress is monitored via thin-layer chromatography (TLC) with n-hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, the mixture is quenched with ice, extracted with ethyl acetate, and purified via column chromatography .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly to verify the positions of the dichlorophenyl and hydroxyl groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity assessment, reverse-phase HPLC with UV detection (e.g., using C18 columns) is recommended. Analytical standards of structurally similar chlorinated compounds (e.g., diuron derivatives) can serve as benchmarks .
Q. How do physicochemical properties like solubility and pKa influence experimental design?
- Methodological Answer : The compound’s water solubility is pH-dependent, with values <0.001 g/m³ at pH 5–7 and 0.61 g/m³ at pH 9, necessitating buffered solutions for in vitro assays. Its non-ionizable nature (pKa outside 5–9) simplifies stability testing in biological matrices. Low vapor pressure (1.73×10⁻¹² Pa) minimizes volatilization risks in open systems .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what are common side reactions?
- Methodological Answer : Yield optimization requires controlled stoichiometry of the dichlorophenyl precursor and naphthol derivative (1:1.2 molar ratio). Side reactions, such as over-halogenation or hydroxyl group oxidation, can be mitigated by inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂S₂O₃). Post-synthetic purification via recrystallization (ethanol/water) or silica gel chromatography improves purity .
Q. What strategies address contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies in activity data (e.g., enzyme inhibition) may arise from impurities or solvent effects. Cross-validate results using orthogonal assays (e.g., fluorescence quenching vs. radiometric assays). Standardize solvent systems (e.g., DMSO concentration ≤1% v/v) and include positive controls like structurally related inhibitors (e.g., pyrazole-dione analogues) .
Q. How does the chlorine substitution pattern on the phenyl ring affect reactivity and biological interactions?
- Methodological Answer : The 2,4-dichloro configuration enhances electrophilicity at the para position, facilitating nucleophilic aromatic substitution. Computational modeling (e.g., DFT) predicts binding affinities to targets like cytochrome P450 enzymes. Comparative studies with 3,4-dichloro or mono-chloro analogues reveal steric and electronic influences on activity .
Q. What advanced analytical methods resolve structural ambiguities in derivatives?
- Methodological Answer : X-ray crystallography confirms crystal packing and hydrogen-bonding interactions of the hydroxyl group. For dynamic behavior, use variable-temperature NMR to study tautomerism between keto-enol forms. Spectrophotometric titration (UV-Vis) quantifies enol content in solution, critical for reactivity studies .
Q. How can environmental persistence and degradation pathways be modeled for this compound?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to predict biodegradability. Hydrolysis studies at varying pH (5–9) and temperatures (25–50°C) identify degradation products, analyzed via LC-MS/MS. Henry’s law constant (1.70×10⁻¹³ Pa·m³/mol) indicates low atmospheric partitioning, prioritizing aquatic fate studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
